(R)-Methyl 1-((S)-1-(4-bromophenyl)ethyl)pyrrolidine-2-carboxylate
Description
(R)-Methyl 1-((S)-1-(4-bromophenyl)ethyl)pyrrolidine-2-carboxylate is a chiral pyrrolidine derivative characterized by a stereochemically defined 4-bromophenyl ethyl substituent and a methyl ester group. Its stereochemistry (R-configuration at the pyrrolidine ring and S-configuration at the ethyl side chain) is critical for its physicochemical and biological properties.
Properties
Molecular Formula |
C14H18BrNO2 |
|---|---|
Molecular Weight |
312.20 g/mol |
IUPAC Name |
methyl (2R)-1-[(1S)-1-(4-bromophenyl)ethyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C14H18BrNO2/c1-10(11-5-7-12(15)8-6-11)16-9-3-4-13(16)14(17)18-2/h5-8,10,13H,3-4,9H2,1-2H3/t10-,13+/m0/s1 |
InChI Key |
ZEQMFZXXZHUMAH-GXFFZTMASA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Br)N2CCC[C@@H]2C(=O)OC |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)N2CCCC2C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as (S)-1-(4-bromophenyl)ethanol and ®-pyrrolidine-2-carboxylic acid.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that favor the desired reaction pathway.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the 4-bromophenyl group.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate).
Reduction: Reagents like LiAlH₄ (lithium aluminum hydride) or NaBH₄ (sodium borohydride).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula , indicating the presence of a bromine atom, which contributes to its unique chemical behavior. Its structure features a pyrrolidine ring, which is crucial for its biological activity.
Medicinal Chemistry
a. Antidepressant Potential
Research has indicated that compounds similar to (R)-Methyl 1-((S)-1-(4-bromophenyl)ethyl)pyrrolidine-2-carboxylate may exhibit antidepressant properties. The chiral nature of the compound allows for selective interactions with neurotransmitter receptors, potentially leading to enhanced efficacy and reduced side effects compared to racemic mixtures .
b. Analgesic Effects
Studies suggest that derivatives of this compound could be explored for their analgesic effects. The structural modifications involving the bromophenyl group might enhance binding affinity to pain receptors, making it a candidate for pain management therapies .
Organic Synthesis
a. Asymmetric Synthesis
The compound serves as a valuable intermediate in asymmetric synthesis. Its chiral centers can facilitate the formation of other chiral compounds through various reactions, including conjugate additions and nucleophilic substitutions. This property is particularly useful in synthesizing pharmaceuticals that require high stereoselectivity .
b. Catalytic Applications
this compound can be utilized as a catalyst in various organic reactions, promoting enantioselective transformations that are essential in producing fine chemicals and pharmaceuticals .
Case Studies
Mechanism of Action
The mechanism of action of ®-Methyl 1-((S)-1-(4-bromophenyl)ethyl)pyrrolidine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The bromophenyl group may enhance its binding through hydrophobic interactions, while the pyrrolidine ring can participate in hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Structural Analogs with Pyrrolidine/Ester Moieties
Compound LB7 : N-[(S)-1'-(R)-2'-Diphenylphosphinoferrocenyl]ethyl-(R)-methyl pyrrolidine-2-carboxylate
- Structure: Shares the (R)-methyl pyrrolidine-2-carboxylate core but incorporates a diphenylphosphinoferrocenyl group instead of the 4-bromophenyl ethyl substituent.
- Properties: Melting Point: 105.2–106.4°C . Optical Rotation: [α]²⁰D = +277.0° (CHCl₃) . Synthesis: Prepared via reflux of (S)-methyl pyrrolidine-2-carboxylate with a ferrocene-derived precursor in methanol .
- The absence of bromine in LB7 reduces molecular weight (MW = 525.0 g/mol) compared to the bromine-containing target compound .
Compound LB8 : N-[(S)-1-(R)-2-Diphenylphosphinoferrocenyl]ethylpyrrolidine
- Structure : Lacks the methyl ester group present in the target compound, replacing it with a pyrrolidine nitrogen.
- Properties :
- Key Differences :
(R)-Methyl 1-(Piperidin-4-yl)pyrrolidine-2-carboxylate
- Structure : Replaces the 4-bromophenyl ethyl group with a piperidin-4-yl substituent .
- Key Differences: The piperidine ring introduces basicity (pKa ~10–11) due to the secondary amine, contrasting with the neutral bromophenyl group in the target compound. Potential applications differ: piperidine derivatives often target neurological receptors, while bromophenyl groups may favor aromatic interactions in drug design .
Bromophenyl-Containing Analogs
Brorphine (1-[1-(4-Bromophenyl)ethyl-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one)
- Structure : Shares the 4-bromophenyl ethyl motif but incorporates a benzimidazolone-piperidine core .
- Key Differences :
- The benzimidazolone ring in Brorphine confers rigidity and hydrogen-bonding capacity, unlike the flexible pyrrolidine-ester system in the target compound.
pBPP (1-(4-Bromophenyl)piperazine)
Biological Activity
(R)-Methyl 1-((S)-1-(4-bromophenyl)ethyl)pyrrolidine-2-carboxylate, also known by its CAS number 1131594-59-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHBrNO
- Molecular Weight : 312.20 g/mol
- CAS Number : 1131594-59-6
The compound features a pyrrolidine ring substituted with a bromophenyl group, which is believed to contribute to its biological activity. The presence of the bromine atom may enhance the lipophilicity and binding affinity of the compound to various biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit promising anticancer properties. In particular, the incorporation of bromophenyl groups has been shown to enhance cytotoxicity against cancer cell lines.
-
Cell Viability Assays :
- In an experiment using A549 human lung adenocarcinoma cells, compounds with similar structures demonstrated reduced cell viability, indicating potential anticancer effects. For instance, compounds with 4-bromophenyl substitutions reduced A549 viability to approximately 61% at a concentration of 100 µM compared to controls treated with cisplatin .
- Structure-Activity Relationship :
The proposed mechanism for the anticancer activity of this compound involves:
- Apoptosis Induction : The compound may promote apoptosis in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest : Studies suggest that similar compounds can induce cell cycle arrest at the G2/M phase, leading to reduced proliferation rates in cancerous cells .
Case Study 1: In Vitro Evaluation
A study conducted on various pyrrolidine derivatives revealed that those with bromophenyl substitutions exhibited notable cytotoxicity against A549 cells. The viability of treated cells was significantly lower compared to untreated controls, highlighting the effectiveness of these compounds in targeting cancer cells specifically .
Case Study 2: Comparative Analysis
A comparative analysis involving multiple pyrrolidine derivatives showed that this compound had improved selectivity towards cancerous cells over normal cells. This selectivity is critical for minimizing side effects in potential therapeutic applications .
Data Table: Biological Activity Summary
| Compound Name | Cell Line | Concentration (µM) | Viability (%) | Mechanism of Action |
|---|---|---|---|---|
| This compound | A549 | 100 | 61 | Apoptosis induction, cell cycle arrest |
| Similar Derivative | HSAEC1-KT | 100 | >80 | Minimal toxicity |
| Cisplatin | A549 | Standard | ~50 | DNA damage induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
